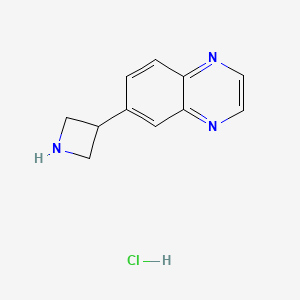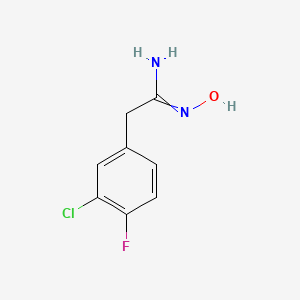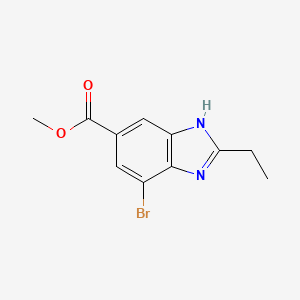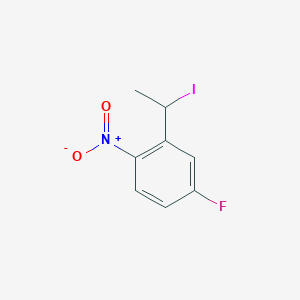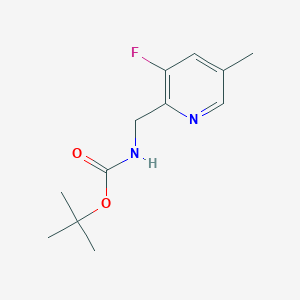
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridylmethanamines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a methyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-fluoro-5-methylpyridine, is synthesized through a series of reactions involving halogenation and methylation.
Introduction of the Methanamine Group: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: 1-(3-fluoro-5-methyl-2-pyridyl)methanamine.
Substitution: Various substituted pyridylmethanamines depending on the nucleophile used.
科学的研究の応用
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine involves its interaction with specific molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. The fluorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Boc-1-(3-chloro-5-methyl-2-pyridyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.
N-Boc-1-(3-fluoro-2-pyridyl)methanamine: Lacks the methyl group at the 5-position.
N-Boc-1-(3-fluoro-5-methylphenyl)methanamine: Pyridine ring replaced with a phenyl ring.
Uniqueness
N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is unique due to the specific combination of the Boc protecting group, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H17FN2O2 |
|---|---|
分子量 |
240.27 g/mol |
IUPAC名 |
tert-butyl N-[(3-fluoro-5-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-8-5-9(13)10(14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) |
InChIキー |
FKESVDWJRBZTAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)CNC(=O)OC(C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




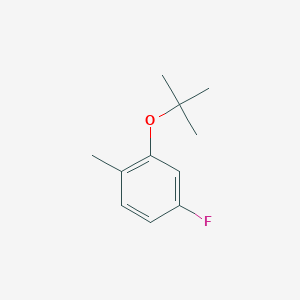
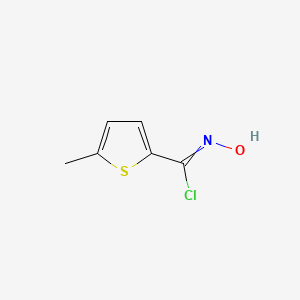

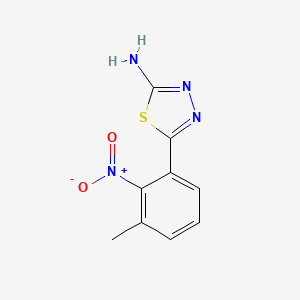
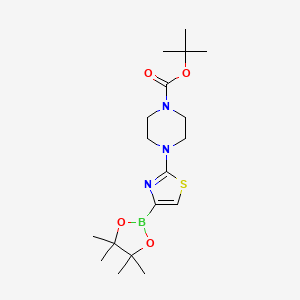
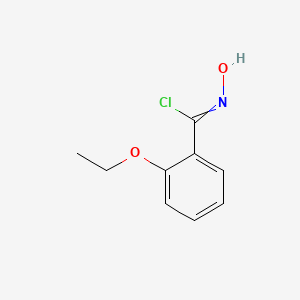
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)

